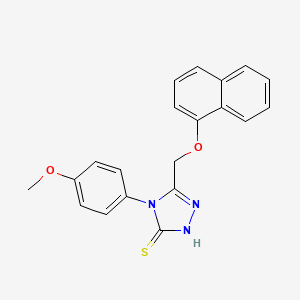

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a (naphthalen-1-yloxy)methyl moiety at position 5. The compound’s synthesis likely involves S-alkylation or condensation reactions, as seen in structurally similar derivatives. For instance, cesium carbonate is commonly used for S-alkylation of triazole-thiol precursors (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) to introduce substituents like benzyl or naphthyl groups . The naphthalen-1-yloxy group distinguishes this compound from analogs with alternative substituents (e.g., naphthalen-2-yloxy or thiophene derivatives), which may influence its physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halides.

Attachment of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be attached through an etherification reaction using naphthalen-1-ol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of triazole derivatives, including 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

| Microbial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 18 | High |

| Candida albicans | 12 | Low |

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives.

Case Study: Anticancer Activity

Research on a related triazole derivative demonstrated selective cytotoxicity against melanoma cell lines. The compound induced cell cycle arrest and reduced melanin production in these cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Melanoma | 5.0 | 4.9 |

| Normal Fibroblast | 24.5 | - |

Other Pharmacological Applications

Apart from antimicrobial and anticancer activities, this compound may also exhibit anti-inflammatory properties. Triazoles have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent. The triazole ring can interact with metal ions, making it useful in coordination chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Variations and Substituents

Key Observations:

- Substituent Position : The naphthalen-1-yloxy group in the target compound may enhance π-π stacking interactions compared to naphthalen-2-yloxy derivatives (e.g., 9d) due to steric and electronic differences .

- Linkage Type : The oxy-methyl group (-OCH₂-) in the target compound contrasts with thioether (-S-CH₂-) linkages (e.g., 12 in ), which could alter redox stability and lipophilicity .

Key Observations:

- Microwave Synthesis : Compounds like 11d () show lower yields (39%) compared to conventional methods, suggesting sensitivity to reaction conditions .

- Thioether Derivatives : Higher yields (e.g., 93% for 6l) may result from the stability of thioether bonds during alkylation .

Key Observations:

- Antifungal Activity : The 4-methoxyphenyl group (common in and compounds) correlates with moderate antifungal effects, likely due to enhanced membrane penetration .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents (e.g., 6r in ) improve enzymatic inhibition by modulating electronic properties .

Biological Activity

The compound 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound features a triazole ring substituted with a methoxyphenyl group and a naphthalen-1-yloxy methyl group, alongside a thiol (-SH) functional group that enhances its reactivity and potential pharmacological effects. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal properties, and antioxidant activities.

Molecular Structure

The molecular formula of This compound is C20H17N3O2S with a molecular weight of 363.4 g/mol. The presence of the thiol group is significant for its biological activity as it can participate in various nucleophilic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 917746-65-7 |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. Specifically, studies have shown that This compound may inhibit cancer cell proliferation. For instance:

- Cytotoxicity Studies : The compound was tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated a significant cytotoxic effect against these cell lines, particularly melanoma cells .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of triazole derivatives are well-documented. The compound's thiol group enhances its interaction with microbial targets:

- Antibacterial Activity : In vitro studies have shown that similar triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of This compound against strains such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is expected to be significant based on structural similarities with other effective compounds .

Antioxidant Activity

The presence of the thiol group in the structure suggests potential antioxidant properties. Thiols can scavenge free radicals and protect cells from oxidative stress:

- Mechanism of Action : The thiol group can undergo oxidation to form disulfides or react with electrophiles to form thioethers, contributing to its antioxidant capacity.

Synthesis and Evaluation

A series of studies have focused on synthesizing triazole derivatives and evaluating their biological activities:

- Synthesis Methodology : The synthesis typically involves multi-step reactions where the thiol group is crucial for further functionalization. For example, alkylation or acylation reactions can modify the thiol or triazole nitrogen atoms to enhance biological activity .

- Biological Evaluation : A comprehensive evaluation of synthesized derivatives has been conducted using assays like MTT to assess cytotoxicity against various cancer cell lines .

Comparative Analysis

| Compound | Anticancer Activity | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Limited |

| Related Triazole Derivative A | High | High | Moderate |

| Related Triazole Derivative B | Moderate | Significant | High |

Q & A

Q. Basic: What are the standard synthetic routes for 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol?

Answer:

The synthesis typically involves S-alkylation of a triazole-3-thiol precursor with a naphthyloxy-containing alkylating agent. A common approach includes:

- Reacting 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 1-(chloromethyl)naphthalene or a brominated analog in an alcoholic solvent (e.g., 2-propanol) under basic conditions (KOH or NaOH).

- Microwave-assisted synthesis (e.g., 150°C, 14.4 bar pressure) can enhance reaction efficiency and yield .

- Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity .

Q. Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns, methoxy group integration (~δ 3.8 ppm), and naphthyloxy proton environments .

- LC-MS : Validates molecular ion peaks (e.g., m/z ~395 [M+H⁺]) and detects impurities .

- FTIR : Identifies thiol (-SH) stretching (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Elemental analysis : Ensures stoichiometric purity of C, H, N, and S .

Q. Advanced: How can molecular docking and computational modeling predict its biological activity?

Answer:

- Target selection : Prioritize proteins like SARS-CoV-2 helicase (PDB: 5WWP) or cancer targets (e.g., MCF-7 cell line receptors) based on structural homology .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions, focusing on hydrogen bonding (naphthyloxy group) and hydrophobic contacts (methoxyphenyl moiety) .

- ADME analysis : Predict pharmacokinetics (e.g., logP, bioavailability) using tools like SwissADME or PreADMET to prioritize compounds for in vitro testing .

Q. Advanced: How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Answer:

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., alkyl chain length in S-alkyl derivatives) to correlate with activity trends. Longer chains may enhance membrane penetration for antimicrobial activity, while electron-withdrawing groups (e.g., -CF₃) improve anticancer potency .

- Assay standardization : Ensure consistent protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) and cell lines (e.g., Hep-G2 vs. MCF-7) to minimize variability .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence observed effects .

Q. Advanced: What strategies optimize reaction yields and purity during scale-up?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (45 minutes vs. hours) and improves yield (e.g., 72–86%) by enhancing kinetic control .

- By-product mitigation : Monitor intermediates via TLC or GC-MS to detect side reactions (e.g., triazolone formation during reduction steps) .

- Green chemistry : Replace halogenated solvents with ethanol/water mixtures to improve sustainability without compromising efficiency .

Q. Advanced: What in silico methods best predict pharmacokinetic properties for this compound?

Answer:

- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5) using ChemDraw or MarvinSuite .

- Toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiol group reactivity) .

- CYP450 inhibition : Use Schrödinger’s QikProp to predict interactions with cytochrome P450 enzymes, critical for avoiding drug-drug interactions .

Q. Advanced: How do electronic effects of substituents influence the compound’s stability and reactivity?

Answer:

- Methoxy group (-OCH₃) : Acts as an electron-donating group, stabilizing the triazole ring via resonance and enhancing solubility in polar solvents .

- Naphthyloxy moiety : Introduces steric bulk, which may reduce metabolic degradation but increase hydrophobicity (logP ~3.5) .

- Thiol (-SH) reactivity : Prone to oxidation (forming disulfides) or alkylation; stabilize with antioxidants (e.g., BHT) during storage .

Q. Advanced: What experimental controls are critical when evaluating its antifungal activity?

Answer:

- Positive controls : Use fluconazole or amphotericin B to benchmark activity thresholds (e.g., MIC ≤16 µg/mL) .

- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Biofilm assays : Include crystal violet staining or ATP bioluminescence to assess biofilm disruption, a common resistance mechanism in fungi .

Q. Advanced: How can NMR crystallography resolve ambiguities in structural elucidation?

Answer:

- ¹H-¹³C HSQC : Maps proton-carbon correlations to distinguish between regioisomers (e.g., naphthyloxy substitution at C-1 vs. C-2) .

- NOESY : Detects spatial proximity between methoxyphenyl protons and naphthyloxy groups to confirm stereochemistry .

- Solid-state NMR : Resolves polymorphism issues in crystalline forms, critical for patent applications .

Q. Advanced: What are the limitations of current SAR models for triazole-3-thiol derivatives?

Answer:

- Overreliance on lipophilicity : Some models neglect the role of hydrogen bonding (e.g., thiol-protein interactions) in activity .

- Lack of in vivo data : Most studies focus on in vitro assays; integrate PK/PD modeling to bridge gaps between cellular and systemic effects .

- Covalent binding risks : Thiol groups may form irreversible adducts with off-target proteins, necessitating toxicity screens .

Properties

Molecular Formula |

C20H17N3O2S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H17N3O2S/c1-24-16-11-9-15(10-12-16)23-19(21-22-20(23)26)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,22,26) |

InChI Key |

UEFCKWJOTZLHCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.